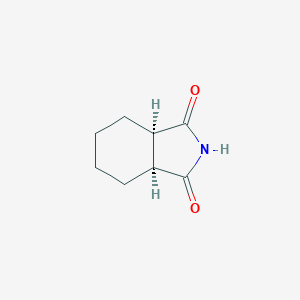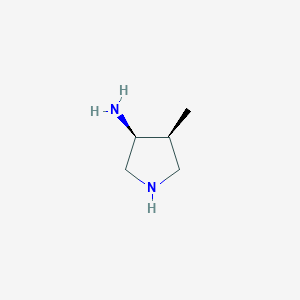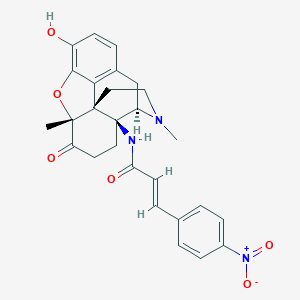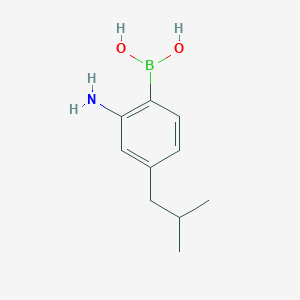
(2-Amino-4-isobutylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-4-isobutylphenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an amino group and an isobutyl group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Mechanism of Action
Target of Action
(2-Amino-4-isobutylphenyl)boronic acid, also known as [2-amino-4-(2-methylpropyl)phenyl]boronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation, which is a key step in the SM coupling reaction . In this process, the boronic acid group in the compound transfers an organyl group to the palladium catalyst . This results in the formation of a new carbon-carbon bond, which is a crucial step in the synthesis of many organic compounds .
Biochemical Pathways
The SM coupling reaction, facilitated by this compound, is a part of a larger biochemical pathway involved in the synthesis of complex organic compounds . The product of the SM coupling reaction can undergo further reactions to form more complex structures, depending on the specific requirements of the synthesis .
Pharmacokinetics
It’s worth noting that the compound is relatively stable and readily prepared, making it a useful reagent in the sm coupling reaction .
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed efficiently in a variety of conditions, making this compound a versatile reagent in organic synthesis .
Biochemical Analysis
Biochemical Properties
(2-Amino-4-isobutylphenyl)boronic acid plays a significant role in biochemical reactions. It is used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium
Cellular Effects
Boronic acids have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound acts as a nucleophile, transferring its organic group to palladium . This process involves the formation of new carbon-carbon bonds .
Temporal Effects in Laboratory Settings
Boronic acids are known for their stability and ease of handling, making them particularly attractive as synthetic intermediates .
Metabolic Pathways
Boronic acids are known to interact with diols and polyols, which are present in saccharides and catechols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-isobutylphenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of an aryl halide precursor with a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium acetate and a palladium catalyst such as Pd(dppf)Cl₂.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-isobutylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The amino and isobutyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Borane derivatives.
Substitution: Substituted phenylboronic acid derivatives.
Scientific Research Applications
(2-Amino-4-isobutylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Boronic acids are explored for their potential in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the amino and isobutyl substituents, making it less versatile in certain applications.
4-Formylphenylboronic acid: Contains a formyl group instead of an amino group, leading to different reactivity and applications.
3-Aminophenylboronic acid: Similar structure but lacks the isobutyl group, affecting its steric and electronic properties.
Uniqueness
(2-Amino-4-isobutylphenyl)boronic acid is unique due to the presence of both amino and isobutyl groups, which enhance its reactivity and versatility in various chemical reactions. These substituents also provide additional sites for functionalization, making it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
[2-amino-4-(2-methylpropyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2/c1-7(2)5-8-3-4-9(11(13)14)10(12)6-8/h3-4,6-7,13-14H,5,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQVRTWRJLAVOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CC(C)C)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595948 |
Source


|
| Record name | [2-Amino-4-(2-methylpropyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153624-54-5 |
Source


|
| Record name | [2-Amino-4-(2-methylpropyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
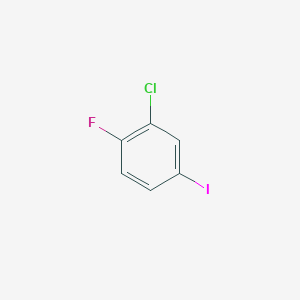
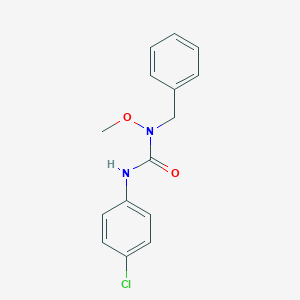
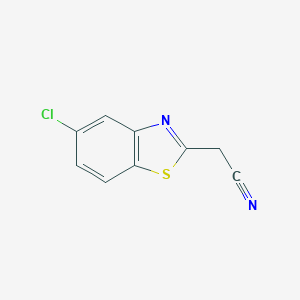
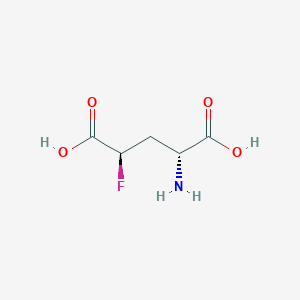


![(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B117450.png)
![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117452.png)

